molecular formula C17H17ClN2O3 B3979927 2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3979927
M. Wt: 332.8 g/mol
InChI Key: MHQAZSJEAGSQIT-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro and nitro groups, as well as a phenylbutan-2-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the alkylation of the amide nitrogen with 4-phenylbutan-2-yl bromide under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The phenylbutan-2-yl side chain can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, Pd/C, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Reduction: 2-amino-4-nitro-N-(4-phenylbutan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenylbutan-2-yl side chain.

Scientific Research Applications

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylbutan-2-yl side chain may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: Shares the chloro and nitro substituents but lacks the benzamide and phenylbutan-2-yl groups.

    4-chloro-2-nitrobenzamide: Similar structure but with different substitution patterns.

    2-chloro-4-nitrophenol: Contains the chloro and nitro groups but has a hydroxyl group instead of the amide.

Uniqueness

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide is unique due to its combination of functional groups and the presence of the phenylbutan-2-yl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-12(7-8-13-5-3-2-4-6-13)19-17(21)15-10-9-14(20(22)23)11-16(15)18/h2-6,9-12H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQAZSJEAGSQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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